Adrenomedullin (1-12) Exhibits ~250-Fold Lower Binding Affinity Than Full-Length AM in Human Brain Tissue
In competitive radioligand binding assays using [¹²⁵I]adrenomedullin in human brain cerebral cortex membranes, adrenomedullin (1-12) demonstrated an IC₅₀ of 0.3 μM for inhibition of specific [¹²⁵I]adrenomedullin binding [1]. In contrast, full-length adrenomedullin (1-52) exhibited an IC₅₀ of 1.2 ± 0.5 nM (mean ± SEM, n = 3) in the same assay system [1]. The affinity difference between the fragment and full-length peptide is approximately 250-fold. Scatchard analysis of [¹²⁵I]adrenomedullin binding in the same human cerebral cortex tissue yielded a dissociation constant (Kd) of 0.17 ± 0.03 nM with a Bmax of 99.3 ± 1.9 fmol/mg protein (n = 5) [1].
| Evidence Dimension | Receptor binding affinity (competitive inhibition of [¹²⁵I]adrenomedullin binding) |
|---|---|
| Target Compound Data | IC₅₀ = 0.3 μM (300 nM) |
| Comparator Or Baseline | Full-length adrenomedullin (1-52): IC₅₀ = 1.2 ± 0.5 nM |
| Quantified Difference | ~250-fold lower binding affinity for AM(1-12) |
| Conditions | Human brain cerebral cortex membranes; radioligand binding assay with [¹²⁵I]adrenomedullin; n = 3 |
Why This Matters
This 250-fold affinity differential enables AM(1-12) to serve as a low-affinity control for validating binding assay specificity or as a defined comparator in structure-activity relationship studies requiring calibrated affinity ranges.
- [1] Sone M, Takahashi K, Satoh F, Murakami O, Totsune K, Ohneda M, Sasano H, Ito H, Mouri T. Specific adrenomedullin binding sites in the human brain. Peptides. 1997;18(8):1125-1129. View Source
